molecular formula C16H18O3 B1379453 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol CAS No. 879487-01-1

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol

Cat. No.: B1379453
CAS No.: 879487-01-1
M. Wt: 258.31 g/mol
InChI Key: PHXOQLQMCZIUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol is an organic compound with the molecular formula C16H18O3 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol typically involves the reaction of 2-(benzyloxy)ethanol with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethanal or 1-[2-(Benzyloxy)-4-methoxyphenyl]ethanoic acid.

    Reduction: Formation of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl alcohol: Contains the methoxy group but lacks the benzyloxy group.

    1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the benzyloxy group.

Uniqueness

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxy-2-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-12(17)15-9-8-14(18-2)10-16(15)19-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXOQLQMCZIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.